molecular formula C17H13Cl2N3O3 B2490786 2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 946263-57-6

2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2490786
CAS No.: 946263-57-6
M. Wt: 378.21
InChI Key: XCHBUXFPWQWVHM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorobenzoyl chloride and 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine. The reaction proceeds through nucleophilic substitution and amide bond formation under controlled conditions, such as the presence of a base like triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Similar but with a different substitution pattern on the benzamide core.

    2,5-dichloro-N-{2-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Similar but with a thiophene ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific combination of dichloro substitution on the benzamide core and the presence of both furan and pyridazine rings.

Properties

IUPAC Name

2,5-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-11-3-4-13(19)12(10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHBUXFPWQWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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